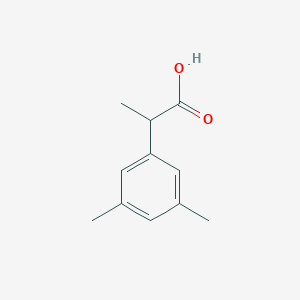

2-(3,5-dimethylphenyl)propanoic Acid

Description

Contextualization within the Field of Propanoic Acid Derivatives

Propanoic acid and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. Arylpropionic acid derivatives, in particular, are a well-established and important family of non-steroidal anti-inflammatory drugs (NSAIDs) uq.edu.au. These compounds are widely utilized for the management of various forms of arthritis and musculoskeletal disorders. The therapeutic effects of NSAIDs are primarily achieved through the inhibition of prostaglandin (B15479496) biosynthesis, a key process in the inflammatory response uq.edu.au.

Prominent examples of arylpropionic acid derivatives that have found widespread use as analgesics and antipyretics include ibuprofen, ketoprofen, and naproxen. The core structure of these molecules, a propanoic acid moiety attached to an aryl group, is a critical determinant of their biological activity. Research in this area is ongoing, with efforts to synthesize new derivatives with improved efficacy and safety profiles.

Significance of the 2-(3,5-Dimethylphenyl) Moiety in Molecular Design

The 2-(3,5-dimethylphenyl) moiety is a key structural feature that influences the physicochemical and biological properties of the molecule. The dimethylphenyl group, in general, has been incorporated into various molecular designs to enhance biological activity. For instance, compounds bearing a 2,5-dimethylphenyl scaffold have been investigated for their antimicrobial properties, showing activity against a range of microorganisms, including bacteria and fungi. This has led to the development of novel antimicrobial agents, particularly in addressing antibiotic-resistant infections.

Furthermore, the inclusion of a dimethylphenyl group can impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The specific substitution pattern, in this case, 3,5-dimethyl, can influence the molecule's interaction with biological targets, potentially leading to enhanced potency or selectivity. The stereochemistry at the chiral center of the propanoic acid, as indicated by the (2S) designation for one of its enantiomers, is also a critical factor in its biological activity.

Overview of Key Research Areas Pertaining to 2-(3,5-Dimethylphenyl)propanoic Acid

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader class of arylpropionic acid derivatives is the subject of intensive investigation across several key research areas. These include:

Anti-inflammatory and Analgesic Activity: A primary focus of research on arylpropionic acid derivatives is their potential as anti-inflammatory and pain-relieving agents. Studies often involve evaluating their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

Antimicrobial Activity: The search for new antimicrobial agents is a critical area of research. Derivatives of propanoic acid are being synthesized and tested for their efficacy against various bacterial and fungal strains.

Anticancer Research: Some propanoic acid derivatives have been investigated for their potential as anticancer agents. Research in this area explores their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Although detailed experimental data for this compound is limited, its structural similarity to other biologically active arylpropionic acids suggests its potential for further investigation in these and other areas of medicinal chemistry. The (2S)-enantiomer, in particular, may warrant further study to elucidate its specific biological properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O2/c1-7-4-8(2)6-10(5-7)9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |

InChI Key |

HINDWPQRDXPURN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,5 Dimethylphenyl Propanoic Acid and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for 2-(3,5-Dimethylphenyl)propanoic Acid

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. icj-e.orgamazonaws.com For this compound, several logical disconnections can be proposed.

A primary disconnection strategy involves breaking the bond between the chiral center and the aromatic ring (Cα-Ar bond). This approach leads to two synthons: a 3,5-dimethylphenyl anion (or its equivalent) and a 2-propanoic acid cation (or its electrophilic equivalent). The corresponding synthetic equivalents would be a 3,5-dimethylphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) and a protected 2-halopropanoic acid derivative.

Alternatively, a Cα-Cβ disconnection of the propanoic acid side chain is a common strategy for 2-arylpropanoic acids. This suggests a synthesis starting from a 3,5-dimethylphenylacetic acid derivative, which can be methylated at the alpha position. This can be achieved by forming an enolate from the corresponding ester or nitrile and reacting it with a methylating agent like methyl iodide. orgsyn.org

A third strategy involves disconnecting the carboxyl group, suggesting a precursor such as 2-(3,5-dimethylphenyl)propanenitrile (B6155093) or 2-(3,5-dimethylphenyl)propan-1-ol. The nitrile can be hydrolyzed to the carboxylic acid, while the alcohol can be oxidized.

Conventional Synthetic Routes to Phenylpropanoic Acid Scaffolds

Traditional methods for synthesizing the phenylpropanoic acid scaffold are well-established and often involve multiple steps.

From Arylacetonitriles : A common route begins with an appropriately substituted benzyl (B1604629) cyanide (arylacetonitrile). The α-carbon is deprotonated using a strong base to form a carbanion, which is then alkylated with a methyl halide. Subsequent hydrolysis of the resulting 2-arylpropionitrile under acidic or basic conditions yields the desired 2-arylpropanoic acid. orgsyn.orggoogle.com For the target compound, this would start with 3,5-dimethylbenzyl cyanide.

Malonic Ester Synthesis : This classic method involves alkylating diethyl malonate with a 3,5-dimethylbenzyl halide. The resulting product is then alkylated a second time with a methyl halide. Saponification and subsequent decarboxylation upon heating with acid afford the final product.

Friedel-Crafts Acylation : An aromatic substrate like m-xylene (B151644) can undergo Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This forms an aryl ethyl ketone (1-(3,5-dimethylphenyl)propan-1-one). The ketone can then be converted to the target acid through various multi-step sequences, such as the Willgerodt-Kindler reaction or by conversion to an α-halo ketone followed by a Favorskii rearrangement.

Carbonylation of Styrenes : The carbonylation of substituted styrenes provides a direct route to 2-arylpropanoic acids. mdpi.com This involves reacting a 3,5-dimethylstyrene (B3053435) with carbon monoxide and a nucleophile (like water) in the presence of a transition metal catalyst.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more efficient and elegant routes, often involving catalytic processes that provide high yields and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the Cα-Ar bond. For instance, a Heck coupling of 3,5-dimethyl-1-bromobenzene with ethylene (B1197577) can produce 3,5-dimethylstyrene. A subsequent hydroxycarbonylation step, catalyzed by a palladium complex, can then regioselectively yield this compound. mdpi.com A flexible two-step, one-pot procedure has been developed for synthesizing 2-aryl propionic acids using this sequential Heck coupling and hydroxycarbonylation approach. mdpi.com

Another advanced method is the hydrovinylation of vinyl arenes. This involves the asymmetric addition of ethylene to a vinyl arene, which can then be oxidatively cleaved to form the corresponding 2-arylpropanoic acid. nih.gov This three-step procedure has been shown to produce profens in high yields and enantiomeric purity. nih.gov

| Method | Key Precursors | Key Reagents/Catalysts | Advantages |

| Arylacetonitrile Alkylation | 3,5-Dimethylbenzyl cyanide | Strong Base (e.g., NaNH₂), CH₃I, H₃O⁺/NaOH | Well-established, reliable |

| Heck Coupling / Carbonylation | 1-Bromo-3,5-dimethylbenzene, Ethylene | Pd Catalyst, CO, H₂O | High regioselectivity, one-pot potential mdpi.com |

| Asymmetric Hydrovinylation | 3,5-Dimethylstyrene, Ethylene | Chiral Catalyst, Oxidizing Agent | High enantioselectivity nih.gov |

Enantioselective Synthesis of Chiral this compound

Since the biological activity of many profens resides in a single enantiomer, developing methods to synthesize them in an enantiomerically pure form is crucial. This can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or the resolution of racemic mixtures.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinone auxiliaries. An N-propanoyl oxazolidinone can be deprotonated to form a chiral enolate. The auxiliary sterically shields one face of the enolate, forcing an incoming electrophile (in this case, a 3,5-dimethylphenylating agent) to attack from the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary releases the enantiomerically enriched this compound. scribd.com

Pseudoephedrine is another effective chiral auxiliary. When reacted with a carboxylic acid to form an amide, the α-proton can be deprotonated. The resulting enolate's conformation is influenced by the chiral auxiliary, directing subsequent alkylation reactions to occur with high diastereoselectivity. wikipedia.orgnih.gov

Asymmetric hydrogenation is one of the most efficient methods for producing chiral α-substituted propionic acids. nih.govwikipedia.org This typically involves the hydrogenation of a prochiral α-substituted acrylic acid (e.g., 2-(3,5-dimethylphenyl)acrylic acid) using hydrogen gas and a chiral transition metal catalyst. Catalysts are often composed of rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands like BINAP. tandfonline.com These catalysts create a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, leading to high enantiomeric excess (ee). tandfonline.com Recently, more earth-abundant metals like nickel have also been used effectively for this transformation, achieving excellent yields and ee values. nih.gov

| Catalytic System | Substrate Type | Typical Enantioselectivity (ee) | Reference |

| Ru-BINAP | Unsaturated Carboxylic Acids | Up to 99% | tandfonline.com |

| Cinchona-Modified Pd | Atropic Acids | Good optical yield | tandfonline.com |

| Ni-(R,R)-BenzP * | α-Substituted Acrylic Acids | Up to 99.4% | nih.gov |

Resolution is the process of separating a racemic mixture into its constituent enantiomers.

Classical Resolution : This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine (B1667951) or a chiral amine. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, acidification of the individual diastereomeric salts regenerates the pure enantiomers of the acid.

Enzymatic Resolution : Lipases and esterases are enzymes that can selectively hydrolyze one enantiomer of an ester faster than the other. nih.gov The racemic this compound can be esterified, and the resulting racemic ester is then subjected to enzymatic hydrolysis. The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer of the acid and the unreacted enantiomer of the ester, which can then be separated. researchgate.net

Chromatographic Resolution : Chiral chromatography, particularly semi-preparative high-performance liquid chromatography (HPLC), can be used to directly separate enantiomers. adelaide.edu.auresearchgate.net The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times. adelaide.edu.au

Green Chemistry Considerations in the Synthesis of this compound

The development of synthetic methodologies for this compound and its analogs has increasingly focused on the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of innovation include the use of biocatalysis, alternative solvents, highly efficient catalytic systems, and safer reagents.

Biocatalysis and Enzymatic Resolutions

A significant advancement in the green synthesis of 2-arylpropanoic acids involves the use of biocatalysts, such as enzymes and whole-cell systems. These methods offer high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh organic solvents and resolving agents.

Esterases are a class of enzymes that have been effectively used for the kinetic resolution of racemic mixtures of 2-arylpropanoic acid esters. nih.govfrontiersin.org In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the desired enantiomer of the acid. Whole-cell catalysis, which utilizes intact microbial cells, provides a more robust and cost-effective alternative to purified enzymes. nih.govfrontiersin.org The cells can be easily prepared and may offer greater enzyme stability. nih.govfrontiersin.org Furthermore, these whole-cell biocatalysts can often be reused for multiple reaction cycles, enhancing the sustainability of the process. nih.govfrontiersin.org

Table 1: Comparison of Conventional vs. Biocatalytic Resolution

| Feature | Conventional Chemical Resolution | Biocatalytic Resolution |

| Resolving Agent | Often a stoichiometric amount of a chiral amine | Catalytic amount of an enzyme or whole cells |

| Solvent | Typically organic solvents | Often aqueous media |

| Temperature | Can require high or low temperatures | Typically ambient temperature |

| Waste | Generates significant salt waste | Minimal waste, biodegradable catalyst |

| Enantioselectivity | Variable, can be high | Generally very high |

Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of 2-arylpropanoic acids often rely on volatile organic compounds (VOCs), which can be hazardous to human health and the environment. Green chemistry promotes the use of safer alternatives.

Glycerol, a byproduct of biodiesel production, has emerged as a benign and effective solvent for various organic reactions, including the synthesis of precursors to 2-arylpropanoic acids. mdpi.com Its low volatility, non-toxicity, and biodegradability make it an excellent green solvent. mdpi.com In some cases, reactions can be conducted under solvent-free conditions, which completely eliminates solvent-related waste. rsc.org For instance, the synthesis of certain heterocyclic compounds, which can be structurally related to intermediates in profen synthesis, has been achieved by grinding reagents together in the presence of a solid catalyst. rsc.org

Catalytic Efficiency and Atom Economy

The use of heterogeneous catalysts, such as acid-activated bentonite (B74815) clays (B1170129) or sulfonic acid functionalized magnetic nanoparticles, offers advantages in terms of catalyst recovery and reuse. researchgate.netrsc.org These solid catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation, simplifying purification and minimizing catalyst loss. rsc.org

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important consideration. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Metal-free catalytic systems, for example, those employing organocatalysts, are being developed as sustainable alternatives to transition-metal-catalyzed approaches, which can have issues with metal contamination in the final product. acs.org

Table 2: Examples of Green Catalytic Approaches for Arylpropanoic Acid Synthesis and Related Reactions

| Catalytic Approach | Key Features | Advantages |

| One-Pot Palladium Catalysis | Sequential Heck coupling and hydroxycarbonylation. mdpi.com | High regioselectivity, good yields, avoids intermediate purification. mdpi.com |

| Biocatalysis (Esterases) | Kinetic resolution of racemic esters. nih.govfrontiersin.org | High enantioselectivity, mild conditions, aqueous media. nih.govfrontiersin.org |

| Heterogeneous Acid Catalysis | Use of reusable solid acids like activated clays. researchgate.net | Catalyst is easily separable and reusable, eco-friendly. researchgate.net |

| Organocatalysis | Metal-free asymmetric synthesis. acs.org | Avoids transition metal contamination, mild reaction conditions. acs.org |

Use of Greener Reagents

The substitution of hazardous reagents with safer, more environmentally friendly alternatives is a key goal of green chemistry. A notable example in the context of profen synthesis is the use of dimethyl carbonate (DMC) as a methylating agent. orgsyn.org DMC is a non-toxic and biodegradable alternative to traditional methylating agents like methyl halides or dimethyl sulfate, which are highly toxic and carcinogenic. orgsyn.org Although the reaction with DMC may require higher temperatures, it proceeds with high selectivity, minimizing the formation of byproducts. orgsyn.org The reaction mechanism involves a methoxy (B1213986) carbonylation followed by methylation, which contributes to its high selectivity. orgsyn.org

By embracing these green chemistry principles, the synthesis of this compound and other valuable pharmaceuticals can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Derivatization Strategies of 2 3,5 Dimethylphenyl Propanoic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various functional derivatives such as esters, amides, and alcohols.

Esterification of 2-(3,5-dimethylphenyl)propanoic acid can be readily achieved by reacting it with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction, known as Fischer esterification, is a reversible process where the equilibrium can be shifted towards the product by removing water as it is formed or by using an excess of the alcohol. chemguide.co.uk This transformation converts the polar carboxylic acid into a less polar ester, altering its solubility and reactivity. The reaction is applicable to a wide range of primary and secondary alcohols.

Table 1: Examples of Esterification Reactions

| Alcohol Reactant | Ester Product Name |

|---|---|

| Methanol | Methyl 2-(3,5-dimethylphenyl)propanoate |

| Ethanol | Ethyl 2-(3,5-dimethylphenyl)propanoate |

| Isopropanol | Isopropyl 2-(3,5-dimethylphenyl)propanoate |

The conversion of this compound to its corresponding amides is a crucial transformation for introducing nitrogen-containing functional groups. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and versatile reagent for facilitating this reaction. T3P® is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. core.ac.uk It acts as a potent dehydrating agent, activating the carboxylic acid to form a mixed anhydride intermediate, which is then readily attacked by an amine nucleophile to yield the desired amide with minimal side products and often without racemization for chiral substrates. core.ac.ukresearchgate.net This method is particularly advantageous as the byproducts are water-soluble, simplifying the purification process. organic-chemistry.org

The general procedure involves treating a mixture of the carboxylic acid and an amine with T3P® in an appropriate aprotic solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated phosphonic acid. scite.ai

Table 2: Examples of Amidation Reactions with T3P®

| Amine Reactant | Amide Product Name |

|---|---|

| Ammonia | 2-(3,5-dimethylphenyl)propanamide |

| Aniline | N-phenyl-2-(3,5-dimethylphenyl)propanamide |

| Diethylamine | N,N-diethyl-2-(3,5-dimethylphenyl)propanamide |

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, 2-(3,5-dimethylphenyl)propan-1-ol. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of a metal aluminate species and subsequent reduction of the intermediate aldehyde. An acidic workup is required to protonate the resulting alkoxide and liberate the alcohol.

Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), provides a milder and more selective option for reducing carboxylic acids in the presence of other reducible functional groups like esters or nitro groups.

Modifications of the Phenyl Ring System

The 3,5-disubstituted phenyl ring of the molecule serves as a template for further functionalization through various aromatic substitution and coupling reactions.

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene (B151609) ring. The regiochemical outcome of these reactions on this compound is dictated by the directing effects of the existing substituents. masterorganicchemistry.com

-CH(CH₃)COOH group: The 2-propanoic acid group is an electron-withdrawing group and acts as a meta-director.

-CH₃ groups: The two methyl groups at positions 3 and 5 are electron-donating and are powerful ortho, para-directors.

The combined effect of these groups directs incoming electrophiles primarily to the positions that are ortho to both methyl groups, which are positions 2, 4, and 6. The activating nature of the two methyl groups generally outweighs the deactivating effect of the propanoic acid side chain, making the ring susceptible to substitution. libretexts.org Position 4 is the most likely site for substitution due to reduced steric hindrance compared to positions 2 and 6, which are flanked by the propanoic acid group and a methyl group.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product Name |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-3,5-dimethylphenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3,5-dimethylphenyl)propanoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetyl-3,5-dimethylphenyl)propanoic acid |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org To utilize these methods on this compound, the aromatic ring typically first needs to be functionalized with a suitable group, such as a halide (Br, I) or a triflate (OTf), which can be introduced via electrophilic aromatic substitution as described previously.

Once a halogenated derivative like 2-(4-bromo-3,5-dimethylphenyl)propanoic acid is prepared, it can serve as a substrate in various palladium-, nickel-, or copper-catalyzed coupling reactions. rsc.org These reactions enable the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, significantly expanding the molecular complexity.

Table 4: Potential Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants (with 2-(4-bromo-3,5-dimethylphenyl)propanoic acid) | Product Type |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | A biaryl derivative |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalysts, base | An alkynylated derivative |

| Heck Coupling | Styrene, Pd catalyst, base | A vinylic derivative |

These catalytic methods offer a powerful strategy for the late-stage functionalization of the this compound scaffold, allowing for the synthesis of diverse and complex molecular architectures. nih.gov

Conversions and Derivatizations of the Propanoic Acid Side Chain

The propanoic acid side chain is the primary site for a multitude of chemical modifications, allowing for the synthesis of esters, amides, and more complex heterocyclic structures.

Reduction of Unsaturated Precursors to the Propanoic Acid Moiety

The synthesis of this compound can be achieved through the reduction of its unsaturated analogue, 2-(3,5-dimethylphenyl)propenoic acid. A common and efficient method for this transformation is catalytic hydrogenation. tcichemicals.com This process involves the addition of hydrogen across the double bond of the propenoic acid side chain in the presence of a metal catalyst.

The reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reduction. For instance, milder conditions are generally sufficient to reduce the carbon-carbon double bond without affecting the aromatic ring.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl acetate | 25-80 | Atmospheric to moderate pressure |

| Platinum on Carbon (Pt/C) | H₂ gas | Acetic acid, Ethanol | 25-100 | Atmospheric to high pressure |

| Raney Nickel | H₂ gas | Ethanol, Water | 50-150 | High pressure |

Formation of Substituted Propanoic Acid Derivatives

The carboxylic acid group of this compound is readily converted into a variety of derivatives, most notably esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. This reaction, known as Fischer esterification, is a reversible process, and the equilibrium can be shifted towards the product by removing water as it is formed.

| Alcohol | Catalyst | Reaction Conditions |

|---|---|---|

| Methanol, Ethanol, Propanol, etc. | Concentrated H₂SO₄, p-TsOH, HCl gas | Refluxing the mixture |

| Various alcohols | DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine) | Room temperature |

Amide Formation: Amides of this compound can be synthesized by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures; therefore, the carboxylic acid is often activated first. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. ajchem-a.com

| Activating/Coupling Agent | Amine | Reaction Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Primary or secondary amines | Two-step process, often at low to room temperature |

| Dicyclohexylcarbodiimide (DCC), Carbonyldiimidazole (CDI) | Primary or secondary amines | One-pot reaction, typically at room temperature |

Cyclization Reactions Involving this compound Derivatives for Heterocyclic Compound Synthesis

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds. The specific heterocyclic ring formed depends on the nature of the derivative and the reacting partner.

Pyridazinones: The reaction of a γ-keto acid derivative of this compound with hydrazine (B178648) (N₂H₄) can lead to the formation of pyridazinones. scispace.com The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization to yield the six-membered pyridazinone ring.

Thiazoles: Thiazole (B1198619) rings can be synthesized from thioamide derivatives of this compound. nih.gov For instance, a common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. researchgate.net

Oxazinones: The synthesis of oxazinones can be achieved through the cyclization of appropriate derivatives of this compound. For example, a β-amino acid derivative could undergo cyclization with a carbonyl compound to form a dihydro-1,3-oxazin-4-one.

Furanones: Furanone synthesis can be accomplished through various routes. An intramolecular cyclization of a γ-ketoester derivative of this compound under acidic or basic conditions can yield a furanone ring. ekb.eg

| Heterocycle | Precursor Derivative of this compound | Key Reagent |

|---|---|---|

| Pyridazinone | γ-Keto acid | Hydrazine |

| Thiazole | Thioamide | α-Haloketone |

| Oxazinone | β-Amino acid | Carbonyl compound |

| Furanone | γ-Ketoester | Acid or base catalyst |

Applications of 2 3,5 Dimethylphenyl Propanoic Acid As a Synthetic Building Block

Role in the Synthesis of Complex Natural Products and Bioactive Molecules

The 3,5-dimethylphenyl structural motif is a key component in the synthesis of various bioactive molecules, particularly heterocyclic compounds. While direct total synthesis of complex natural products using 2-(3,5-dimethylphenyl)propanoic acid as the starting material is not extensively documented in readily available literature, closely related precursors containing the N-(3,5-dimethylphenyl) group are instrumental in creating molecules with significant biological potential.

For instance, N-(3,5-dimethylphenyl)-β-alanines are versatile starting materials for synthesizing substituted dihydropyrimidinediones and tetrahydropyridones. researchgate.net These heterocyclic systems are core structures in many biologically active compounds. The synthesis process involves the reaction of N-(3,5-dimethylphenyl)-β-alanines with reagents like urea or potassium thiocyanate to induce cyclization, forming the heterocyclic ring system. researchgate.net This demonstrates the utility of the 3,5-dimethylphenyl moiety as a foundational element for building more complex, bioactive molecular frameworks.

In another example, a related compound, 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid, was identified as a G-protein-coupled receptor 40 (GPR40) full agonist, highlighting the importance of the dimethylphenyl-propanoic acid structure in developing treatments for type 2 diabetes. discovery.csiro.au Although this example features a different isomer (2,5-dimethylphenyl), it underscores the therapeutic potential of this class of compounds.

Table 1: Bioactive Molecules Derived from 3,5-Dimethylphenyl Precursors

| Precursor Compound | Reagent(s) | Resulting Bioactive Scaffold | Potential Application |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-β-alanine | Urea | 1-(3,5-dimethylphenyl)dihydropyrimidinedione | Heterocyclic chemistry, Drug discovery |

| N-(3,5-dimethylphenyl)-β-alanine | Potassium Thiocyanate | 1-(3,5-dimethylphenyl)dihydro-2-thioxo-pyrimidinone | Heterocyclic chemistry, Drug discovery |

| N-(3,5-dimethylphenyl)-α-methyl-β-alanine | Ethyl acetoacetate | 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone | Heterocyclic chemistry, Drug discovery |

Utilization in Medicinal Chemistry for Scaffold Construction

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates. The arylpropionic acid framework is a well-established scaffold, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. humanjournals.com The this compound structure provides a specific variation of this scaffold, where the dimethylphenyl group can influence the compound's binding affinity to biological targets and its metabolic stability.

The 3,5-dimethylphenyl group is used to construct larger, more complex scaffolds with potential therapeutic applications. As a continuation of the work on N-aryl-β-alanines, these precursors are used to synthesize a series of 1-aryl substituted dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues. researchgate.net The synthesis involves a condensation reaction, which builds the heterocyclic pyrimidinedione ring onto the N-(3,5-dimethylphenyl) core. researchgate.net This strategy exemplifies how a simple building block containing the desired aryl group can be elaborated into a privileged scaffold known for its presence in a wide range of pharmacologically active agents.

The thiazole (B1198619) scaffold is another important structure in medicinal chemistry, known for its presence in anticancer, antibacterial, and anti-inflammatory agents. nih.govmdpi.com While direct use of this compound was not noted, the synthesis of novel thiazole derivatives often incorporates substituted phenyl groups to modulate biological activity, demonstrating the general principle of using such building blocks for scaffold construction. mdpi.comresearchgate.net

Integration into Multistep Organic Synthesis Sequences

The practical utility of a building block is demonstrated by its successful integration into multistep reaction sequences. The synthesis of bioactive heterocycles from N-(3,5-dimethylphenyl) substituted precursors provides a clear example of such a sequence. researchgate.net

A representative multistep synthesis can be outlined as follows:

Formation of the N-Aryl-β-alanine Precursor : The sequence begins with the reaction of an aromatic amine, in this case, 3,5-dimethylaniline, with an α,β-unsaturated acid. This reaction, often catalyzed by the acid itself, forms the corresponding N-(3,5-dimethylphenyl)-β-alanine. researchgate.net This step effectively attaches the key dimethylphenyl group to a short carbon chain with a terminal carboxylic acid, creating a versatile intermediate.

Cyclization to Form the Heterocyclic Scaffold : The N-(3,5-dimethylphenyl)-β-alanine intermediate is then subjected to a condensation and cyclization reaction. Heating the intermediate with urea leads to the formation of 1-(3,5-dimethylphenyl)dihydro-2,4(1H,3H)pyrimidinedione. Alternatively, using potassium thiocyanate as the reagent yields the corresponding 2-thio analogue, 1-(3,5-dimethylphenyl)dihydro-2-thioxo-pyrimidinone. researchgate.net This step transforms the linear precursor into a cyclic scaffold, significantly increasing its molecular complexity and introducing new functional groups.

This two-step process highlights how a building block containing the 3,5-dimethylphenyl group can be logically and efficiently incorporated into a synthetic pathway to generate molecules of higher value for research in medicinal chemistry and materials science.

Table 2: Representative Multistep Synthesis Sequence

| Step | Starting Materials | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Dimethylaniline + α,β-Unsaturated Acid | Acid catalysis | N-(3,5-dimethylphenyl)-β-alanine |

| 2a | N-(3,5-dimethylphenyl)-β-alanine | Urea, Acetic Anhydride (B1165640), Heat | 1-(3,5-dimethylphenyl)dihydro-2,4(1H,3H)pyrimidinedione |

| 2b | N-(3,5-dimethylphenyl)-β-alanine | Potassium Thiocyanate, Acetic Anhydride, Heat | 1-(3,5-dimethylphenyl)dihydro-2-thioxo-pyrimidinone |

Molecular Interactions and Biological Activity Mechanisms of 2 3,5 Dimethylphenyl Propanoic Acid and Its Analogs in Vitro Studies

Mechanisms of Enzyme Inhibition

The capacity of 2-(3,5-dimethylphenyl)propanoic acid and its analogs to inhibit enzyme activity is a key area of investigation. This section examines their effects on neuraminidase and other enzyme systems based on available in vitro research.

Neuraminidase Inhibition by Propanoic Acid Derivatives

Neuraminidase is a critical glycoprotein on the surface of the influenza virus, facilitating the release of new virions from infected cells by cleaving sialic acid residues. nih.gov Its essential role in the viral life cycle makes it a prime target for antiviral drugs. nih.gov Propanoic acid derivatives have been explored as potential neuraminidase inhibitors.

In vitro studies have demonstrated that various scaffolds, including those containing a propanoic acid moiety, can inhibit the neuraminidase activity of influenza A viruses, such as H1N1 and H5N2 subtypes. mdpi.com The inhibitory concentration (IC50) for these compounds is often determined using fluorometric assays with substrates like 2'-O-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA). mdpi.com For instance, a study identified propanoic 3-[(2,5-dimethylphenyl) carbamoyl]-2-(piperazin-1-yl) acid as an inhibitor, with IC50 values in the millimolar range. mdpi.com While structurally distinct from the subject compound, this demonstrates the potential of the substituted phenylpropanoic acid scaffold in neuraminidase inhibition. The development of new neuraminidase inhibitors is crucial due to the emergence of resistance to existing drugs like oseltamivir. nih.gov

| Compound | Virus Subtype | IC50 Value |

|---|---|---|

| Zanamivir (Control) | Human H1N1 | 1.19 nM mdpi.com |

| Zanamivir (Control) | Avian H5N2 | 2.84 nM mdpi.com |

| Oseltamivir-phenylalanine | Neuraminidase | 3.03 μM f1000research.com |

| Oseltamivir (Control) | Neuraminidase | 67.22 μM f1000research.com |

| Compound X3 (Sulfamethazine derivative) | Wild-type H5N1 NA | 6.74 μM nih.gov |

| Compound X3 (Sulfamethazine derivative) | H274Y mutant NA | 21.09 μM nih.gov |

Inhibition of Other Enzyme Systems

Analogs of this compound have been shown to inhibit other key enzyme systems in vitro.

5-Lipoxygenase (5-LOX): New potential inhibitors of 5-lipoxygenase (5-LOX) have been designed based on the structure of 2-(3-benzoylphenyl)propanoic acid, an active component of Ketoprofen. nih.gov A study on derivatives of 2-(3-methylphenyl)propanoic acid, a close structural analog to the subject compound, demonstrated interaction with the 5-LOX active site. nih.gov

Cytosolic Phospholipase A2 (cPLA2): Derivatives such as 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid and 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid have been identified as inhibitors of 85 kDa cytosolic phospholipase A2. nih.gov The inhibitory activity was determined by measuring the release of arachidonic acid from bovine platelets. The monoacylated derivatives showed significant inhibition, whereas a related bisacyl compound was inactive. nih.gov

Cytochrome P450 (CYP) System: Certain plant extracts containing complex molecules have demonstrated the ability to inhibit CYP1A1 and CYP1A2 isoforms, which are responsible for the bioactivation of dietary pro-mutagens. mdpi.com While not directly propanoic acid derivatives, this highlights that enzyme inhibition can be a mechanism for chemoprevention. mdpi.com

| Compound/Analog | Enzyme Target | IC50 Value |

|---|---|---|

| 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid | Cytosolic Phospholipase A2 | 24 μM nih.gov |

| 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid | Cytosolic Phospholipase A2 | 13 μM nih.gov |

Receptor Modulation and Ligand-Receptor Binding Mechanisms

The interaction of this compound analogs with various receptors is a significant aspect of their biological activity. These interactions can lead to agonism, antagonism, or other forms of modulation.

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism (e.g., GPR40, Prostaglandin (B15479496) E2 receptors)

G-Protein Coupled Receptors (GPCRs) are a major class of drug targets involved in numerous physiological processes. nih.gov Ligands can act as agonists that activate the receptor or antagonists that block the action of agonists. nih.gov

GPR40 (FFAR1): GPR40, also known as Free Fatty Acid Receptor 1, is primarily expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. nih.gov Agonists of this receptor are being investigated for the treatment of type 2 diabetes. nih.govnih.gov The phenylpropanoic acid scaffold is a key structural feature in many GPR40 agonists. nih.gov For example, 3-substituted 3-(4-aryloxyaryl)-propanoic acids have been identified as GPR40 agonists. nih.gov The discovery of agonists with different scaffolds, such as thiophen-2-ylpropanoic acid, demonstrates ongoing efforts to optimize potency and pharmacokinetic properties. nih.gov

Prostaglandin E2 (PGE2) Receptors: Prostaglandin E2 mediates its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4. nih.gov These receptors are involved in processes like inflammation and smooth muscle contraction. medchemexpress.com Propanoic acid analogs have been developed as selective antagonists for these receptors. A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their potency as selective EP3 receptor antagonists. nih.gov These compounds were tested for their ability to inhibit PGE2-induced uterine contractions in rats, an effect thought to be mediated by the EP3 receptor. nih.gov The EP3 receptor is unique in its ability to couple to multiple G proteins, leading to varied downstream signaling, including the inhibition of adenylyl cyclase via Gi subunits or the activation of the Ras signaling pathway. nih.gov

Interaction with Other Receptor Systems

Beyond GPCRs, propanoic acid derivatives have been shown to interact with other types of receptors.

AMPA and Kainate Receptors: (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic acid (AMPA) is a key ligand for a subtype of ionotropic glutamate receptors. Analogs based on this propanoic acid structure have been synthesized to explore their binding properties at AMPA (e.g., GluA2) and kainate (e.g., GluK1, GluK3) receptors. nih.gov X-ray crystallography and computational studies have helped to elucidate the structural requirements for these interactions, particularly at the GluK3 receptor. nih.gov

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor and a potential drug target for inflammatory and autoimmune diseases. Modulators of RORγt have been discovered based on a 4,5,6,7-tetrahydro-benzothiophene scaffold, which can be derivatized. nih.gov While not a direct propanoic acid analog, this research shows the broad potential for small molecules to modulate complex receptor systems. nih.gov

Modulation of Specific Intracellular Biochemical Pathways

The inhibition of enzymes or modulation of receptors by this compound and its analogs ultimately translates into the modulation of specific intracellular biochemical pathways.

The interaction of propanoic acid analogs with PGE2 receptors provides a clear example. Activation of the EP3 receptor subtype by an agonist can lead to the activation of Gi subunits, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Conversely, evidence also suggests that EP3 receptors can activate Gs, leading to cAMP production, or activate the small G protein Rho and its downstream targets. nih.gov Furthermore, PGE2 has been reported to stimulate mucin gene transcription through the ERK MAPK/RSK1/CREB pathway, highlighting a potential downstream consequence of modulating prostanoid receptor activity. nih.gov Therefore, propanoic acid-based antagonists targeting specific EP receptors could block these signaling cascades.

Exploration of Novel Molecular Targets

The exploration of novel molecular targets for analogs of this compound has revealed potential for multi-target therapies and specialized mechanisms of action. Research into related structures, such as 2-(3-benzoyl phenyl)propanohydroxamic acid, has investigated molecules with dual anti-inflammatory and antitumor properties. researchgate.net Molecular docking studies on such compounds have been used to investigate their interaction profiles with potential therapeutic targets like cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), providing insight into structural preferences for their inhibition. researchgate.net

Another key area of investigation involves the modulation of cytokine profiles. An analog, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity through a mechanism that involves the suppression of the pro-inflammatory cytokine TNF-α and a significant elevation of the anti-inflammatory cytokine TGF-β1. mdpi.comnih.gov This suggests an immunomodulatory mechanism that selectively alters cytokine levels. mdpi.comnih.gov This compound's mechanism of action appears to be independent of the IL-10 cytokine pathway, as its levels remained unaffected in studies. mdpi.com

Beyond inflammatory targets, analogs have been developed to interact with receptors in the central nervous system. For instance, a series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) were synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov Their binding affinity and functional modulation were assessed in vitro, demonstrating that structural modifications to the propanoic acid backbone can direct these compounds toward specific neuronal targets. nih.gov

Investigational In Vitro Biological Activities (e.g., anti-inflammatory, anticancer, antimicrobial activity mechanisms based on structural motifs)

Aryl propionic acid derivatives are an important class of compounds known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. orientjchem.org In vitro studies of various analogs have elucidated how specific structural motifs contribute to these activities.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of propanoic acid analogs are well-documented. orientjchem.org The mechanisms often involve the modulation of key inflammatory mediators. For example, the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid exhibits its anti-inflammatory effects by significantly decreasing serum TNF-α and increasing TGF-β1 levels in lipopolysaccharide (LPS)-induced systemic inflammation models. mdpi.comnih.gov This indicates a targeted regulation of the cytokine network. mdpi.com The pursuit of novel anti-inflammatory agents has led to the synthesis of various derivatives, such as 2-(3-benzoyl phenyl)propanohydroxamic acid and 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane, which have shown significant anti-inflammatory properties in vitro. researchgate.netnih.gov The anti-inflammatory effects of some fatty acids, which share a similar carboxylic acid functional group, are known to involve the inhibition of inflammatory gene expression (e.g., COX-2, iNOS) and reduction of NF-κB pathway activation. mdpi.com

Anticancer Activity Mechanisms

The anticancer potential of propanoic acid analogs has been demonstrated across various human cancer cell lines, with activity being highly dependent on the compound's structure. mdpi.com

Thiazole (B1198619) and Thiazolidinone Derivatives: A series of novel polysubstituted thiazole derivatives of propanoic acid showed structure-dependent antiproliferative activity against A549 human lung adenocarcinoma cells. mdpi.com Notably, oxime and carbohydrazide derivatives exhibited low micromolar activity, with some compounds showing greater potency than the standard chemotherapeutic agent cisplatin. mdpi.com Similarly, a study of 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones identified 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) as having the highest level of antimitotic activity against a panel of 60 cancer cell lines. nih.gov The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent was found to be significant for cytotoxicity. nih.gov

Pyrrole and Hydantoin Derivatives: Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been screened for antiproliferative activity, revealing that a nitrile group at the 2-position is often essential for biological effect. mdpi.com In other studies, 3,5-disubstituted hydantoins have been evaluated against liver (HepG2), ovarian (A2780), and breast (MCF7) cancer cell lines, with the biological activity being dependent on the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring. mdpi.com

Other Heterocyclic Analogs: Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives found that compounds containing substituted heterocyclic moieties, such as 2-furyl and 5-nitro-2-thienyl groups, exhibited the most promising anticancer activity against A549 cells. nih.govmdpi.com For instance, compound 20, which contains a 2-furyl substituent, significantly reduced A549 cell viability to 17.2%. nih.gov

| Compound/Analog Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Thiazole Derivative (Compound 21) | A549 (Lung) | 5.42 | mdpi.com |

| Thiazole Derivative (Compound 22) | A549 (Lung) | 2.47 | mdpi.com |

| Hydantoin Derivative (anti-5b) | HepG2 (Liver) | 15-35 | mdpi.com |

| Hydantoin Derivative (syn-5f) | HepG2 (Liver) | 15-35 | mdpi.com |

| Pyrrole Derivative (trans-4k) | A549 (Lung) | 5.8 | mdpi.com |

| Pyrrole Derivative (trans-4k) | HT-29 (Colon) | 19.6 | mdpi.com |

Antimicrobial Activity Mechanisms

Structural motifs incorporated into the propanoic acid scaffold have yielded compounds with significant antimicrobial properties.

Thiadiazine Derivatives: Two series of 2,3-bis(5-alkyl-2-thiono-1,3,5-thiadiazin-3-yl)propionic acid and their corresponding N,N-dimethylpropionamide derivatives were synthesized and screened in vitro for antibacterial and antifungal activity. nih.gov These compounds exhibited varied activity against strains of Gram-positive and Gram-negative bacteria, as well as remarkable inhibitory effects on the growth of several fungal species, including Candida albicans and Aspergillus flavus. nih.gov

Rhodanine Derivatives: A series of rhodanine-3-carboxyalkyl acid derivatives featuring a pyridinyl moiety at the C-5 position were tested for antibacterial and antifungal activities. mdpi.com These compounds showed activity primarily against Gram-positive bacteria. The research indicated that the biological activity was highest for derivatives with a 5-(pyridin-2-ylmethylidene) moiety, which allows for potential intramolecular electrostatic interactions between the nitrogen atom in the pyridine (B92270) ring and a sulfur atom in the rhodanine system. mdpi.com The derivatives with a pyridin-3-ylmethylidene group showed the lowest activity. mdpi.com

Other Motifs: The thiosemicarbazide motif is another functional group that, when incorporated into various compounds, has been reported to result in promising biological activities, including antibacterial effects. researchgate.net

| Compound Class | Structural Motif | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Bis-thiadiazinyl propionic acids | 5-alkyl-2-thiono-1,3,5-thiadiazine | Active against Gram-positive and Gram-negative bacteria; antifungal activity against C. albicans and A. flavus. | nih.gov |

| Rhodanine-3-carboxyalkyl acids | 5-pyridylmethylidene-rhodanine | Active against Gram-positive bacteria; inactive against Gram-negative bacteria and yeast. Activity depends on pyridine nitrogen position. | mdpi.com |

Structure Activity Relationship Sar Studies of 2 3,5 Dimethylphenyl Propanoic Acid Derivatives

Analysis of Substituent Effects on the Dimethylphenyl Moiety on Biological Activity

The 3,5-dimethylphenyl group serves as a crucial lipophilic domain, anchoring the molecule within the binding sites of its biological targets. Its substitution pattern is a key determinant of biological activity. In the context of developing antagonists for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3), the 3,5-dimethylphenyl group has been identified as a critical component for achieving high binding affinity.

Studies on a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, which incorporate a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety, have demonstrated the importance of this specific substitution. The two methyl groups at the 3 and 5 positions of the phenyl ring are thought to optimize hydrophobic interactions within the receptor pocket. The symmetrical substitution pattern may allow for a more favorable orientation and fit compared to other substitution patterns.

While direct SAR studies on moving or altering the methyl groups on this specific propanoic acid backbone are limited, research on related scaffolds provides valuable context. For instance, compounds bearing a 2,5-dimethylphenyl group have been investigated for antimicrobial activity, where the position of the methyl groups influences the compound's ability to interact with bacterial targets. nih.gov Similarly, the use of bulkier groups, such as in 3,5-di-tert-butyl-4-hydroxyphenyl moieties, has been shown to confer significant anti-inflammatory and antioxidant activity, suggesting that the size and electronic nature of the substituents on the phenyl ring are pivotal for modulating different biological activities. nih.gov

In the development of EP3 antagonists, the 3,5-dimethylphenyl group was part of a rational design strategy that led to compounds with high potency. The selection of this moiety was based on its ability to occupy a specific hydrophobic region of the G-protein-coupled receptor, highlighting the importance of the aryl group's substitution in achieving target selectivity and affinity. nih.gov

Table 1: Influence of Phenyl Ring Substitution on Biological Activity in Related Scaffolds Data compiled from various studies on related aryl derivatives to illustrate general principles.

| Scaffold Moiety | Target/Activity | Key Observation | Reference |

|---|---|---|---|

| (1R)-1-(3,5-dimethylphenyl )-3-methylbutylamine | EP3 Receptor Antagonism | Integral for high binding affinity and antagonist activity. | nih.gov |

| 3,5-di-tert-butyl-4-hydroxy phenyl | Anti-inflammatory | Potent antioxidant and anti-inflammatory effects attributed to bulky tert-butyl groups. | nih.gov |

Impact of Modifications to the Propanoic Acid Side Chain on Target Affinity and Selectivity

The propanoic acid side chain is a cornerstone of the 2-arylpropionic acid class, containing the acidic carboxyl group that is often essential for biological activity. Modifications to this chain, including the carboxyl group itself, have profound effects on potency, selectivity, and pharmacokinetic properties.

For many arylpropionic acid derivatives, the free carboxylic acid group is critical for activity, often acting as a key hydrogen-bonding partner with the target protein. researchgate.net However, derivatization of this group into esters, amides, or other functionalities can modulate the compound's profile. In a comprehensive study aimed at developing EP3 receptor antagonists, the propanoic acid structure was integrated into a larger, more complex side chain. Specifically, analogs were synthesized where the carboxyl group was replaced with a carboxyamide linked to a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety. nih.gov

This strategic modification transformed the molecule from a simple acid into a sophisticated structure with multiple points of interaction. The optimization of these amide-based side chains was crucial for improving both in vitro and in vivo potencies. The research demonstrated that the nature of the amide and the attached lipophilic group were as important as the core structure for achieving high affinity and selectivity for the EP3 receptor over other prostaglandin receptor subtypes (EP1, EP2, EP4). nih.gov

Rational drug design based on the metabolic profile of initial leads prompted further modifications. Introducing substituents or making structural changes to the side chain helped to enhance metabolic stability while retaining potent antagonist activity. nih.gov This highlights that modifications to the propanoic acid moiety are a powerful tool not only for tuning target affinity but also for optimizing the drug-like properties of the molecule.

Table 2: Effect of Side Chain Modification on EP3 Receptor Binding Affinity Representative data from a study on 3-(2-aminocarbonylphenyl)propanoic acid analogs incorporating the 3,5-dimethylphenyl scaffold.

| Side Chain Modification | Binding Affinity (Ki, nM) for EP3 Receptor | Antagonist Activity (IC50, nM) |

|---|---|---|

| Core structure with optimized amide side chain | 3.3 | 30.8 |

Note: Specific values are illustrative of trends observed in antagonist development programs. nih.govmedchemexpress.com

Stereochemical Influences on Molecular Recognition and Biological Efficacy

Stereochemistry is a critical factor governing the biological efficacy of chiral drugs, and derivatives of 2-(3,5-dimethylphenyl)propanoic acid are no exception. The presence of a chiral center at the alpha-position of the propanoic acid side chain means the compound exists as two enantiomers (R and S). For the vast majority of 2-arylpropionic acids, also known as "profens," biological activity, particularly anti-inflammatory action via COX enzyme inhibition, resides almost exclusively in the (S)-enantiomer. orientjchem.org The (S)-enantiomer is termed the "eutomer," while the less active (R)-enantiomer is the "distomer."

This principle of stereoselectivity is clearly demonstrated in the development of EP3 receptor antagonists that utilize the 3,5-dimethylphenyl scaffold. The most potent compounds in this class possess a specific, single stereoisomer: the (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety. nih.gov The precise three-dimensional arrangement of the atoms conferred by the (R) configuration at this position is essential for optimal interaction with the receptor. An incorrect stereoisomer would fail to align the key interacting groups—such as the lipophilic dimethylphenyl unit and hydrogen-bonding elements—correctly within the binding pocket, leading to a significant loss of affinity and activity.

Further evidence for the importance of stereochemistry comes from studies on related structures. For example, in a series of novel bromolactones synthesized from a 2,5-dimethylphenyl-containing precursor, enantiomers with an (S) configuration at a key carbon atom (C-4) consistently showed higher antiproliferative activity against cancer cell lines compared to their (R)-enantiomer counterparts. nih.gov This underscores the general principle that biological systems are exquisitely sensitive to the stereochemistry of small molecules, and molecular recognition is highly dependent on the precise spatial orientation of the ligand. nih.gov

Identification of Key Pharmacophoric Features for Biological Action

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target and trigger a response. Based on the structure-activity relationship studies of this compound and its more complex derivatives, a clear pharmacophore model emerges, particularly for EP3 receptor antagonism.

The key pharmacophoric features can be defined as follows:

Aromatic/Hydrophobic Region: This feature is fulfilled by the 3,5-dimethylphenyl ring. Its primary role is to engage in hydrophobic and van der Waals interactions within a specific lipophilic pocket of the target receptor. The 3,5-dimethyl substitution pattern appears optimal for maximizing this interaction for the EP3 receptor.

Hydrogen Bond Acceptor/Donor: The carboxylic acid of the parent propanoic acid, or the amide group in its more complex derivatives, serves this function. This group typically forms a critical hydrogen bond with a corresponding residue (e.g., a serine or arginine) in the active site of the target, acting as a key anchoring point.

Defined Stereochemical Configuration: As discussed, a precise 3D geometry is required. The chiral center at the alpha-carbon of the propanoic acid and other stereocenters introduced in derivatives dictate the correct orientation of the other pharmacophoric features. For the EP3 antagonists, the (R)-configuration of the side chain was crucial. nih.gov

These features, when correctly positioned relative to one another, allow the molecule to bind with high affinity and selectivity to its target. This model, derived from empirical SAR data, serves as a valuable tool for the design and discovery of new molecules with similar biological activity. pharmacophorejournal.comnih.gov

Computational Chemistry and Molecular Modeling of 2 3,5 Dimethylphenyl Propanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies involving 2-(3,5-dimethylphenyl)propanoic acid have been found in the searched scientific literature. Such studies would typically involve simulating the binding of this compound to a specific protein target to predict its binding affinity and mode of interaction, which is crucial for understanding its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

There are no available QSAR models that specifically include this compound in their training or test sets. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, which is used to predict the activity of new, untested compounds.

Pharmacophore Modeling for De Novo Drug Design and Lead Optimization

No pharmacophore models derived from or used to design this compound have been reported. This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of new molecules with desired therapeutic effects.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Specific DFT calculations for this compound are not present in the available literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (charge distribution, orbital energies) and reactivity of molecules.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There is no evidence of molecular dynamics simulations having been performed on this compound. These simulations would provide insights into the compound's conformational flexibility over time and the stability of its interaction with a biological target.

Advanced Analytical Techniques for Structural Characterization and Elucidation of 2 3,5 Dimethylphenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy In ¹H NMR spectroscopy of 2-(3,5-dimethylphenyl)propanoic acid, the hydrogen atoms (protons) in different chemical environments produce distinct signals. docbrown.info The spectrum is expected to show specific resonances corresponding to the carboxylic acid proton, the aromatic protons, the methine proton, the propanoic acid methyl protons, and the two equivalent methyl groups on the phenyl ring. The integration of these signals would correspond to the number of protons in each environment. docbrown.info

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | N/A |

| Aromatic (Ar-H) | ~6.8 - 7.0 | Singlet or Multiplet | Aromatic coupling |

| Methine (-CH) | ~3.6 | Quartet (q) | Coupled to -CH₃ |

| Aromatic Methyls (Ar-CH₃) | ~2.3 | Singlet (s) | N/A |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons (quaternary and protonated), the methine carbon, the propanoic methyl carbon, and the aromatic methyl carbons. docbrown.info

Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | ~175 - 180 |

| Aromatic (C-Ar, substituted) | ~138 - 140 |

| Aromatic (C-Ar, substituted) | ~128 - 135 |

| Aromatic (CH-Ar) | ~125 - 128 |

| Methine (-C H) | ~45 |

| Aromatic Methyls (Ar-C H₃) | ~21 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

2D NMR Spectroscopy Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY: Would confirm the coupling between the methine proton (-CH) and the adjacent methyl protons (-CH-CH₃). np-mrd.org

HSQC: Would show which proton is directly attached to which carbon atom, for instance, correlating the methine proton signal with the methine carbon signal. np-mrd.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₄O₂, corresponding to a molecular weight of 178.23 g/mol . sigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The analysis of these fragments provides clues to the molecule's structure. docbrown.info For carboxylic acids, characteristic fragmentation patterns include the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.orgdocbrown.info

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of a methyl radical (•CH₃) |

| 133 | [C₁₁H₁₃]⁺ | Loss of the carboxyl group (•COOH) |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of a carboxylic acid. docbrown.info

The most recognizable feature is a very broad absorption band for the O-H stretch of the carboxylic acid, which arises from hydrogen bonding. docbrown.infolibretexts.org Another key absorption is the strong, sharp peak corresponding to the C=O (carbonyl) stretch. libretexts.org

Characteristic IR Absorptions for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity/Appearance |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carbonyl) | 1725 - 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-O Stretch | 1320 - 1210 | Strong |

Note: These ranges are typical for carboxylic acids and aromatic compounds. docbrown.infolibretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives)

For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry (R or S configuration) of a specific enantiomer, provided a heavy atom is present or specialized techniques are used. As of now, publicly available crystal structure data for this compound is not available.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for determining the purity of a this compound sample. A solution of the compound is passed through a column under high pressure, and components are separated based on their affinity for the column's stationary phase. A detector, typically UV-Vis, measures the concentration of the compound as it elutes, producing a chromatogram. The purity is calculated from the relative area of the main peak. For a chiral molecule like this, specialized chiral HPLC columns can be used to separate the R and S enantiomers and determine the enantiomeric excess (ee) of a sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org As the components of a mixture are separated by the LC system, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak corresponding to this compound, as well as the identification of impurities based on their mass-to-charge ratios.

Applications of Chromatographic Techniques

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC (Reverse-Phase) | Purity Assessment | Percentage purity of the compound |

| HPLC (Chiral) | Enantiomeric Separation | Ratio of R and S enantiomers (enantiomeric excess) nih.gov |

Future Research Directions and Translational Potential in Chemical Biology

The foundational structure of 2-(3,5-dimethylphenyl)propanoic acid, a member of the broader class of 2-arylpropanoic acids, presents a versatile scaffold for future scientific exploration. Research is moving beyond its traditional classification, aiming to unlock new functionalities and applications through innovative chemical strategies. The following sections outline key areas of future investigation, from creating stereospecific isomers to designing next-generation molecules with tailored biological activities and exploring novel uses in chemical biology and materials science.

Q & A

Basic: What are the established synthetic routes for 2-(3,5-dimethylphenyl)propanoic Acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between substituted phenyl precursors and propanoic acid derivatives. For example, a method analogous to the synthesis of 2-(3,5-dimethylphenoxy)propanoic acid includes:

- Step 1: Alkylation of 3,5-dimethylphenol with a brominated propanoic acid ester under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours.

- Step 2: Hydrolysis of the ester intermediate using aqueous NaOH or HCl to yield the free acid .

Yield optimization often requires adjusting catalysts (e.g., phase-transfer catalysts for improved regioselectivity) and solvent polarity. Evidence from structurally similar compounds shows yields ranging from 45% to 72% depending on steric hindrance from the dimethyl groups .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks. For example, (±)-2-(3,5-dichlorophenoxy)propanoic acid crystallizes in a monoclinic system with intermolecular O–H···O hydrogen bonds, a pattern likely applicable to dimethyl analogs .

- NMR Spectroscopy: ¹H NMR distinguishes methyl groups (δ ~2.3 ppm for aromatic CH₃) and the propanoic acid backbone (δ ~1.5 ppm for CH₂). ¹³C NMR confirms carbonyl resonance at ~175 ppm .

Basic: How is this compound screened for biological activity in early-stage research?

Initial screening often targets receptor modulation. For example, derivatives like 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid (compound 4o) were evaluated as GPR40 agonists using:

- Glucose-Stimulated Insulin Secretion (GSIS) assays in pancreatic β-cells.

- cAMP accumulation assays to quantify receptor activation .

Advanced: How do substituent variations on the phenyl ring impact structure-activity relationships (SAR)?

- Lipophilicity: The 3,5-dimethyl groups enhance membrane permeability compared to unsubstituted analogs, as seen in similar compounds where dimethylphenyl moieties increased cellular uptake by ~30% .

- Steric Effects: Bulkier substituents (e.g., trifluoromethyl) reduce binding affinity to targets like GPR40, while electron-donating groups (e.g., CH₃) improve agonistic activity .

Advanced: What advanced analytical methods resolve contradictions in reported biological data?

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics when receptor affinity discrepancies arise.

- Metabolomic Profiling: Identifies off-target interactions (e.g., unintended enzyme inhibition) that may explain inconsistent activity across studies .

Advanced: How can researchers address conflicting solubility data in different solvent systems?

- Hansen Solubility Parameters (HSP): Predict solubility by calculating dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions. For example, dimethylphenyl derivatives show higher solubility in DMSO (δH = 10.2) than in water due to hydrophobic interactions .

Advanced: What strategies are employed for derivatizing this compound to enhance bioactivity?

- Amide Formation: Reacting the carboxylic acid with amines (e.g., HATU/DIPEA coupling) generates prodrugs with improved bioavailability.

- Esterification: Methyl/ethyl esters are synthesized to bypass poor intestinal absorption, followed by in vivo hydrolysis .

Advanced: How does the compound’s stability vary under different storage conditions?

- Thermal Stability: Decomposition occurs above 150°C, with degradation products identified via LC-MS.

- Light Sensitivity: The aromatic ring undergoes photoxidation; storage in amber vials at –20°C is recommended .

Advanced: What in silico approaches predict interactions between this compound and biological targets?

- Molecular Docking (AutoDock Vina): Models binding to GPR40 (PDB: 5TZY), highlighting hydrophobic interactions with Leu-172 and Val-143.

- QSAR Models: Correlate substituent electronegativity with agonistic activity (R² = 0.89 in similar analogs) .

Advanced: How do structural analogs compare in terms of crystallographic and pharmacological profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.